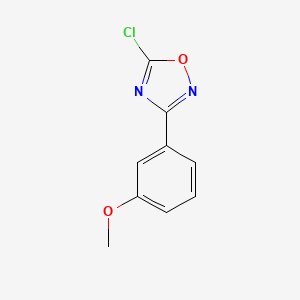

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Description

Molecular Formula and Elemental Composition

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ , comprising nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. Its molecular weight is 210.62 g/mol , derived from the sum of atomic masses:

$$ \text{C (9 × 12.01) + H (7 × 1.008) + Cl (35.45) + N (2 × 14.01) + O (2 × 16.00)} = 210.62 \, \text{g/mol} $$

The compound contains a central 1,2,4-oxadiazole ring substituted with a chlorine atom at position 5 and a 3-methoxyphenyl group at position 3.

IUPAC Naming Conventions and Systematic Classification

The IUPAC name This compound adheres to the following rules:

- Parent structure : The 1,2,4-oxadiazole ring, a five-membered heterocycle with oxygen at position 1, nitrogen at position 2, and another nitrogen at position 4.

- Substituents :

The systematic classification places this compound within the 1,2,4-oxadiazole family, distinct from other oxadiazole isomers (1,2,3-, 1,2,5-, and 1,3,4-oxadiazoles).

Stereochemical and Conformational Analysis

The molecule exhibits a planar 1,2,4-oxadiazole core due to aromatic stabilization. Key stereochemical features include:

- Substituent positions : Chlorine at C5 and 3-methoxyphenyl at C3.

- Conformational flexibility : The single bond between the oxadiazole ring and the phenyl group allows free rotation, enabling multiple conformations. However, steric hindrance from the methoxy group may restrict rotation, favoring coplanar arrangements that minimize strain.

No chiral centers are present, as the substituents are symmetrically arranged around the oxadiazole ring.

Isomeric Forms and Structural Analogs

Positional Isomers

The compound has a positional isomer where the methoxy group shifts to the para position on the phenyl ring:

Structural Analogs

Key analogs differ in substituents or heterocyclic cores:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₇ClN₂O₂ | 210.62 | 5-Cl, 3-(3-OCH₃-C₆H₄) |

| 5-Chloro-3-methyl-1,2,4-oxadiazole | C₃H₃ClN₂O | 118.52 | 5-Cl, 3-CH₃ |

| 3-(3-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | C₁₄H₁₀N₂O₂ | 238.24 | 3-(3-OCH₃-C₆H₄), 5-C₆H₅ |

Oxadiazole Isomerism

The 1,2,4-oxadiazole ring differs from other oxadiazole isomers in electronic and reactive properties:

| Oxadiazole Isomer | Stability | Reactivity | Applications |

|---|---|---|---|

| 1,2,4-Oxadiazole | Moderate | High (e.g., nucleophilic substitution) | Pharmaceuticals, agrochemicals |

| 1,3,4-Oxadiazole | High | Low | Stabilized derivatives, materials science |

| 1,2,5-Oxadiazole | Low | Very high | Explosives, HEDMs |

The 1,2,4-oxadiazole isomer’s reactivity stems from its polarized O-N bond, enabling transformations like Boulton-Katritzky rearrangements.

Properties

IUPAC Name |

5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMNELHOIBQQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives, especially those bearing aryl and halomethyl substituents, typically proceeds via cyclization of acylhydrazides or related intermediates. Common approaches include:

- Cyclodehydration of acylhydrazides with dehydrating agents (e.g., POCl₃, tosyl chloride)

- Cyclization of amidoximes with carboxylic acid derivatives

- Oxidative cyclization of semicarbazones or thiosemicarbazides

These methods allow for the introduction of various substituents at the 3- and 5-positions of the oxadiazole ring, including chloroalkyl and aryl groups.

Specific Methods for 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cyclization of Acylhydrazide Intermediates

A representative and widely used method involves the following steps:

Synthesis of 3-methoxybenzohydrazide

- Starting from methyl 3-methoxybenzoate, react with hydrazine hydrate to yield 3-methoxybenzohydrazide.

Acylation with Chloroacetyl Chloride

- The hydrazide is acylated with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to afford N'-(chloroacetyl)-3-methoxybenzohydrazide.

Cyclodehydration to Form the Oxadiazole Ring

- The N'-(chloroacetyl)hydrazide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid under reflux conditions, yielding this compound.

Example: Synthesis of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

A closely related compound, 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, is synthesized as follows:

- Reaction Conditions:

The precursor is reacted with pyridine in 1,2-dichloroethane under an inert atmosphere and refluxed for 4 hours. This method has been reported to yield the target compound efficiently.

Data Table: Example Preparation

Reaction Scheme (Generalized)

graph LR

A[Methyl 3-methoxybenzoate] -- Hydrazine hydrate --> B[3-Methoxybenzohydrazide]

B -- Chloroacetyl chloride, base --> C[N'-(Chloroacetyl)-3-methoxybenzohydrazide]

C -- POCl₃, reflux --> D[this compound]

Alternative Approaches

Other synthetic routes may involve:

- Direct cyclization of amidoximes with chloroacetic acid derivatives

- Oxidative cyclization of semicarbazones using bromine or other oxidants

- Use of tosyl chloride as a dehydrating agent for milder conditions

These methods provide flexibility depending on the availability of starting materials and desired substitution patterns.

Research Findings and Optimization Notes

- The use of POCl₃ as a dehydrating agent is highly effective but requires careful handling due to its corrosive nature.

- Pyridine serves both as a base and nucleophilic catalyst, improving yields and selectivity in the cyclization step.

- The reaction is typically performed under an inert atmosphere to prevent side reactions and degradation.

- Yields for the cyclization step generally range from 65% to 85%, depending on the specific substituents and reaction conditions.

- The method is scalable and suitable for the preparation of diverse 1,2,4-oxadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown significant promise as anticancer agents. Research indicates that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines:

- Synthesis and Evaluation : A series of substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer properties. Some compounds demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin and 5-fluorouracil against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| 1 | 0.48 | MCF-7 |

| 2 | 0.19 | HCT-116 |

| 3 | 0.11 | A549 |

The presence of electron-withdrawing groups has been shown to enhance biological activity, making modifications to the chemical structure a focal point for improving efficacy .

Antimicrobial Properties

In addition to anticancer applications, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole has demonstrated antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial and antifungal properties:

- Antibacterial Activity : Compounds derived from this oxadiazole framework exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 8 | Antibacterial |

| 2 | 16 | Antifungal |

Case Studies

Several case studies highlight the potential of this compound in drug development:

- Synthesis of Novel Derivatives : A study synthesized a series of novel oxadiazole derivatives and evaluated them against multiple cancer cell lines. The results indicated that specific substitutions significantly enhanced antiproliferative activities compared to standard treatments .

- Microwave-Assisted Synthesis : Another study utilized microwave-assisted synthesis techniques to develop oxadiazole derivatives with improved yield and purity. These compounds were subsequently tested for their biological activities against resistant strains of leukemia cells .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms being targeted.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and conjugation, as seen in 3-methoxy and 3,5-dimethoxy derivatives .

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance stability and membrane permeability .

- Hybrid Structures (e.g., triazole-oxadiazole) : Combine mechanisms of action, such as dual enzyme inhibition .

Pharmacological Activity Comparisons

Insights:

- Antitumor Activity : 1,2,4-Oxadiazole-thiol derivatives (e.g., [1,2,4]triazole-3-thiol) show cytotoxic activity against HCT-116 cells, with IC₅₀ values comparable to Vinblastine .

- Antifungal/Nematicidal Activity : Amide-containing derivatives exhibit dual activity, targeting succinate dehydrogenase (SDH) in fungi .

- Anticholinesterase Activity : Substitution at R1/R2 positions enhances enzyme inhibition, critical for neurodegenerative disease treatment .

Biological Activity

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities supported by empirical data and case studies.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. They are recognized for their potential as pharmacologically active agents due to their ability to interact with various biological targets. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assessment

In a study assessing various oxadiazole derivatives, this compound showed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 12.3 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

These results indicate that the compound induces apoptosis and inhibits proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

This compound also exhibits antibacterial properties. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The antibacterial activity was assessed using the Minimum Inhibitory Concentration (MIC) method:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

These findings suggest that the compound has moderate antibacterial effects and could be explored for therapeutic applications in treating bacterial infections .

Other Biological Activities

Beyond anticancer and antibacterial effects, this compound has been investigated for additional pharmacological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Anticonvulsant : Shows promise in models of epilepsy.

- Antiparasitic : Demonstrates activity against certain parasitic infections.

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclization of amidoxime precursors with acyl chlorides. For example, reacting 3-methoxybenzamidoxime with 5-chlorobenzoyl chloride in pyridine under reflux (114°C for 1.5 hours) yields the oxadiazole core . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (dichloromethane) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 7.0–8.0 ppm range).

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C9H6ClN2O2: 227.0134).

- X-ray crystallography : Resolve crystal packing and dihedral angles between the oxadiazole ring and aryl substituents (e.g., coplanarity with the 3-methoxyphenyl group) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology : Screen for apoptosis induction using caspase-3/7 activation assays (e.g., CellEvent Caspase-3/7 Green Detection Reagent) in cancer cell lines (e.g., T47D breast cancer cells). Compare IC50 values against structurally similar compounds (e.g., 5-(3-chlorothiophen-2-yl) analogs) to establish baseline activity .

Advanced Research Questions

Q. How do substituent modifications at the 5-position affect bioactivity?

- Methodology : Replace the chloro group with electron-withdrawing (e.g., -CF3) or electron-donating (-OCH3) groups via nucleophilic substitution. Assess changes in antiproliferative activity (MTT assay) and apoptosis induction (flow cytometry for G1 phase arrest). For example, 5-CF3 analogs show enhanced potency in colorectal cancer models due to increased electrophilicity .

Q. What computational tools can predict binding interactions with biological targets?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) of the oxadiazole ring. Use molecular docking (AutoDock Vina) to simulate binding to TIP47, a reported target for apoptosis-inducing oxadiazoles . Validate predictions with photoaffinity labeling and competitive binding assays .

Q. How can contradictory SAR data between studies be resolved?

- Methodology : Compare bioactivity datasets across cell lines (e.g., MX-1 vs. HCT116) to identify cell-type-specific effects. Conduct meta-analysis of substituent electronic parameters (Hammett σ values) versus logP to isolate physicochemical drivers of activity. Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies improve metabolic stability in vivo?

- Methodology : Introduce deuterium at metabolically labile positions (e.g., methyl groups) or replace the methoxy group with a bioisostere (e.g., -OCF3). Assess stability in liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis). Optimize pharmacokinetics via structural tuning guided by QSAR models .

Methodological Notes

- Synthetic Optimization : For scale-up, replace pyridine with Cs2CO3 in DMF to enhance yields (up to 90%) and reduce toxicity .

- Data Analysis : Use Multiwfn software to calculate electron localization function (ELF) and bond order analysis, critical for understanding reactivity .

- Biological Validation : Pair in vitro assays with in vivo xenograft models (e.g., MX-1 tumors in nude mice) to confirm therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.